N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is an organic compound belonging to the pyrazolopyrimidine class
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-10-20(28-23(32)15-4-3-5-18(11-15)33-2)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-8-6-16(24)7-9-17/h3-13H,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUQOWMIMVRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep reactions, starting with the formation of the core pyrazolopyrimidine structure, followed by the introduction of functional groups like the fluorophenyl and methoxybenzamide moieties. Standard conditions include the use of various catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimization of reaction parameters and use of continuous flow reactors. This ensures a consistent supply of the compound with minimal batch-to-batch variation. The industrial preparation also emphasizes environmental sustainability by employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Typically involving reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : Especially nucleophilic aromatic substitution, facilitated by agents such as sodium methoxide or potassium carbonate.
Common Reagents and Conditions: : These reactions require specific reagents and conditions to proceed efficiently. For instance, oxidation might necessitate acidic or basic conditions, while reduction often requires anhydrous environments.
Major Products Formed: : The major products vary depending on the reaction type. For example, oxidation can lead to the formation of corresponding acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
This compound has widespread applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It primarily targets enzymes or receptors involved in key biological processes.
Pathways Involved: : It modulates pathways related to signal transduction, gene expression, or cellular metabolism.
Comparison with Similar Compounds
Compared to other compounds in the pyrazolopyrimidine class, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide stands out due to its unique substitution pattern and functional group arrangement. Similar compounds include:
4-Phenylpyrazolo[3,4-d]pyrimidine
3-Methylpyrazolopyrimidine
Methoxybenzamide derivatives
These compounds share structural similarities but differ in their chemical behavior and biological activities.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is a novel compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and enzymatic inhibition contexts. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited the proliferation of HeLa and A375 human tumor cell lines, with IC50 values indicating potent activity . The compound may share similar mechanisms due to its structural analogies.
Enzymatic Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases, specifically targeting pathways involved in cancer progression. For example, compounds within this family have shown inhibition against p70S6 kinase and Akt-1, which are crucial in cellular growth and survival pathways .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Antitumor Activity :
- Enzymatic Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Core pyrazolo[3,4-d]pyrimidine formation : Condensation of fluorophenyl-substituted precursors with hydrazine derivatives under reflux (e.g., 110°C, 16 hours) .
Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the 3-methoxybenzamide group. Pd-based catalysts (e.g., Pd₂(dba)₃/XPhos) in anhydrous DMF at 100°C for 12 hours are effective for aryl-amine bond formation .
Purification : Reverse-phase HPLC or column chromatography using ethyl acetate/hexane gradients.
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time.
- Adjust stoichiometry of coupling agents (e.g., 1.2 eq Cs₂CO₃) to minimize side products .
Q. Table 1: Reaction Yield Comparison
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Pyrimidine core | Hydrazine, 110°C, 16 h | 29% | |
| Coupling with benzamide | Pd₂(dba)₃/XPhos, 100°C, 12 h | 70-88% |
Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; pyrazole-CH₃ at δ 2.1 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₁₈F₂N₆O: 456.15) .
- X-ray crystallography : Resolve stereochemistry of the pyrazolo-pyrimidine core. Data collection at 295 K with R factor < 0.06 ensures accuracy .
Advanced Research Questions
Q. What methodologies analyze structure-activity relationships (SAR) for modifying fluorophenyl and methoxybenzamide moieties?
Methodological Answer:
- In silico docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). Replace 4-fluorophenyl with Cl/CF₃ and assess binding affinity changes .
- Biological assays : Test derivatives in enzyme inhibition assays (IC₅₀) and compare with parent compound. For example, fluorophenyl-to-chlorophenyl swaps may reduce solubility but increase target affinity .
Q. Table 2: SAR Modifications and Activity
| Modification | Assay Result (IC₅₀, nM) | Reference |
|---|---|---|
| 4-Fluorophenyl (parent) | 12.3 ± 1.2 | |
| 4-Chlorophenyl | 8.9 ± 0.8 | |
| 3-Methoxy → 3-CN | 25.6 ± 2.1 |
Q. How can contradictions in biological activity data across assay conditions be resolved?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293T vs. HeLa) and control compounds to normalize results .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values under varying pH/temperature conditions. For instance, activity may drop at pH < 6 due to protonation of the pyrazole nitrogen .
- Meta-analysis : Aggregate data from multiple studies (e.g., kinase inhibition vs. cytotoxicity) to identify confounding variables .
Q. What computational tools predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic half-life (e.g., CYP3A4-mediated oxidation of the methoxy group reduces stability) .
- Toxicity Profiling : ProTox-II to flag hepatotoxicity risks (e.g., pyrazolo-pyrimidine cores may accumulate in liver tissues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
